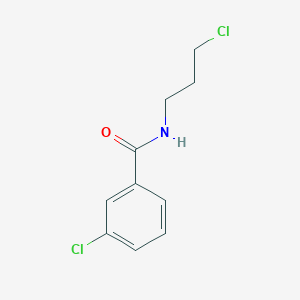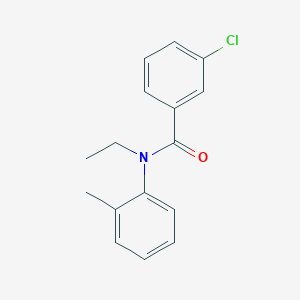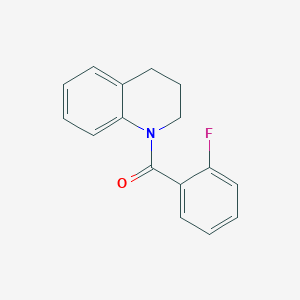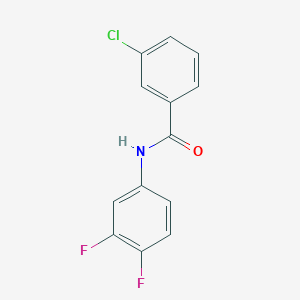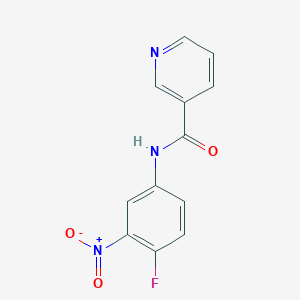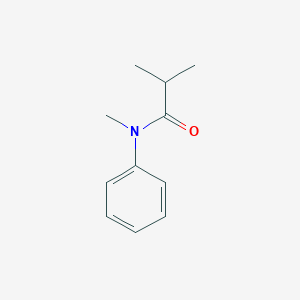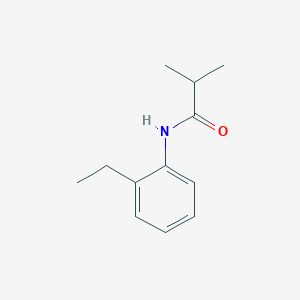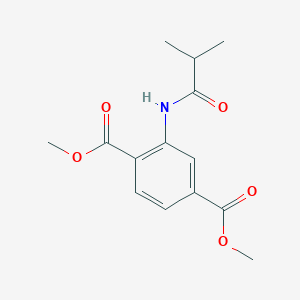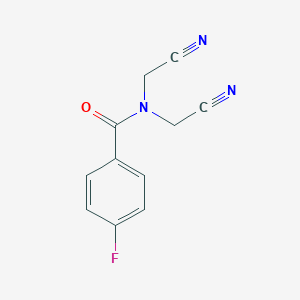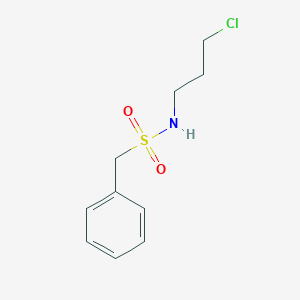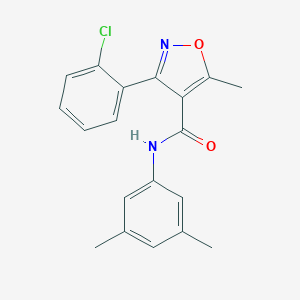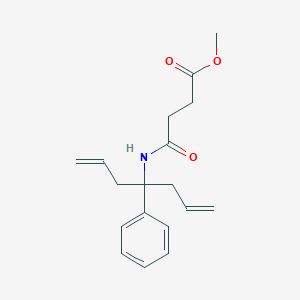
Methyl 4-oxo-4-(4-phenylhepta-1,6-dien-4-ylamino)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-oxo-4-(4-phenylhepta-1,6-dien-4-ylamino)butanoate is a complex organic compound with a unique structure that includes an allyl group, a phenyl group, and a succinamic acid ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-oxo-4-(4-phenylhepta-1,6-dien-4-ylamino)butanoate typically involves multi-step organic reactions. One common method includes the alkylation of a phenyl-substituted butenyl compound followed by the introduction of the succinamic acid ester group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as crystallization, distillation, and chromatography are essential to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-oxo-4-(4-phenylhepta-1,6-dien-4-ylamino)butanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Methyl 4-oxo-4-(4-phenylhepta-1,6-dien-4-ylamino)butanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Methyl 4-oxo-4-(4-phenylhepta-1,6-dien-4-ylamino)butanoate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-Allyl-1-phenyl-but-3-enyl)-phthalamic acid
- N-(1-Allyl-1-phenyl-but-3-enyl)-malonamic acid
Uniqueness
Methyl 4-oxo-4-(4-phenylhepta-1,6-dien-4-ylamino)butanoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C18H23NO3 |
|---|---|
Peso molecular |
301.4g/mol |
Nombre IUPAC |
methyl 4-oxo-4-(4-phenylhepta-1,6-dien-4-ylamino)butanoate |
InChI |
InChI=1S/C18H23NO3/c1-4-13-18(14-5-2,15-9-7-6-8-10-15)19-16(20)11-12-17(21)22-3/h4-10H,1-2,11-14H2,3H3,(H,19,20) |
Clave InChI |
SAACDBJYUKMPKL-UHFFFAOYSA-N |
SMILES |
COC(=O)CCC(=O)NC(CC=C)(CC=C)C1=CC=CC=C1 |
SMILES canónico |
COC(=O)CCC(=O)NC(CC=C)(CC=C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B404990.png)
